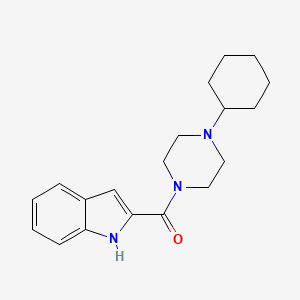

![molecular formula C15H18N4O6S B2385131 5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-51-6](/img/structure/B2385131.png)

5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

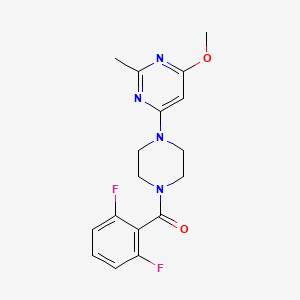

The compound “5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a sulfonyl group, and a pyrimidine-2,4-dione moiety .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), and a pyrimidine-2,4-dione moiety (a six-membered aromatic ring with two nitrogen atoms and two carbonyl groups) .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, the piperazine ring might participate in reactions with acids or bases, and the sulfonyl group might be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the potential for hydrogen bonding might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have been recognized for their significant role in medicinal chemistry . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antioxidant Activity

Furan derivatives containing a 1,3,4-Oxadiazole ring have been found to possess antioxidant properties . These compounds have been synthesized by reacting 5-aminomethylfuran-2-carbohydrazides with acid chlorides in the presence of phosphoryl chloride .

Anti-ulcer Activity

Furan-containing compounds have been employed as medicines in a number of distinct disease areas, including as anti-ulcer drugs . This is due to the wide range of advantageous biological and pharmacological characteristics that furan-containing compounds exhibit .

Diuretic Activity

Furan has been found to have diuretic properties . This has led to its use in the treatment of conditions that benefit from increased urine production .

Muscle Relaxant Activity

Furan derivatives have been used as muscle relaxants . This is due to their ability to reduce muscle tension and enable muscles to relax and recover from strain or fatigue .

Anti-protozoal Activity

Furan-containing compounds have been found to have anti-protozoal activity . This makes them effective in the treatment of diseases caused by protozoan parasites .

Antibacterial, Antifungal, and Antiviral Activities

Furan-containing compounds have been found to have antibacterial, antifungal, and antiviral activities . This makes them effective in the treatment of a variety of infections .

Anti-inflammatory, Analgesic, and Antidepressant Activities

Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant activities . This makes them effective in the treatment of a variety of conditions, including inflammation, pain, and depression .

Propiedades

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O6S/c1-16-10-12(14(21)17(2)15(16)22)26(23,24)19-7-5-18(6-8-19)13(20)11-4-3-9-25-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZRBKCURHEAGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)